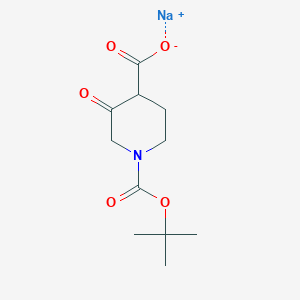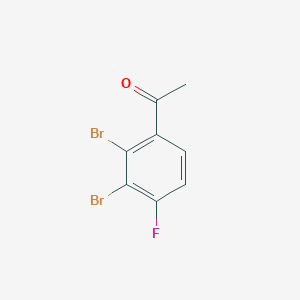![molecular formula C6H7N5 B13105656 5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B13105656.png)
5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazines. These compounds are characterized by a bicyclic structure consisting of fused pyrimidine and triazine rings. The presence of nitrogen atoms in the ring system imparts unique chemical and biological properties to these compounds, making them of significant interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones, followed by nitrosation and intramolecular cyclization . Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide-dimethylacetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where substituents on the ring system are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
科学的研究の応用
5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including as a component of pharmaceutical drugs.
作用機序
The mechanism of action of 5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, which are involved in various biological processes . Additionally, it can interfere with DNA synthesis and repair mechanisms, leading to its potential use as an anticancer agent .
類似化合物との比較
Similar Compounds
Similar compounds to 5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine include:
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also have fused ring systems and are studied for their biological properties.
Pyrido[2,3-d]pyrimidines: These compounds are structurally related and have applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and interfere with DNA processes makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C6H7N5 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
5-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5/c1-4-5-6(9-2-7-4)11-10-3-8-5/h2-3H,1H3,(H,8,10)(H,7,9,11) |
InChIキー |
UHGHVSCYDBDTGR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC=N1)NNC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl-](/img/structure/B13105576.png)

![3-Chloro-7,8-dihydro-6H-cyclopenta[g]cinnolin-4-ol](/img/structure/B13105582.png)
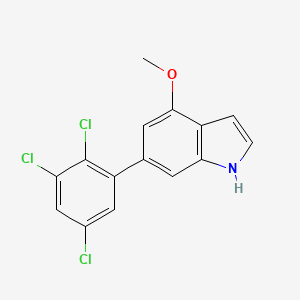
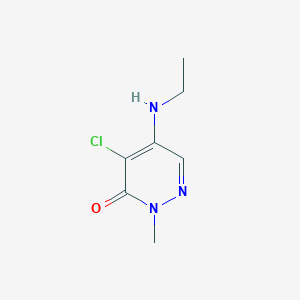
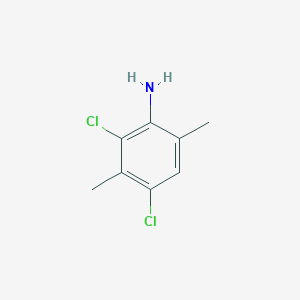
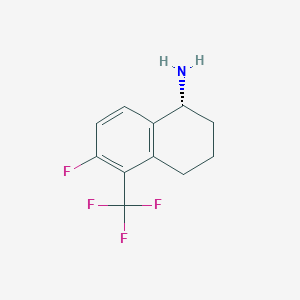
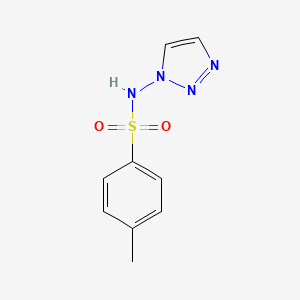

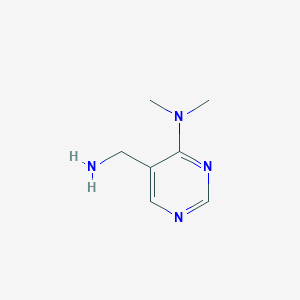

![2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B13105666.png)
